molecular formula C9H11Br2NO B13462956 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide CAS No. 2913278-69-8

6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide

Cat. No.: B13462956
CAS No.: 2913278-69-8
M. Wt: 309.00 g/mol
InChI Key: IVIOXFYBNVPPGA-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide is a brominated derivative of tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is as follows:

    Bromination Reaction: The starting material, 1,2,3,4-tetrahydroisoquinoline, is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

    Hydrolysis: The brominated product is then subjected to hydrolysis to introduce the hydroxyl group at the 7th position, forming 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-ol.

    Formation of Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of 1,2,3,4-tetrahydroisoquinoline are brominated using industrial-grade bromine and solvents.

    Continuous Hydrolysis: The brominated intermediate is continuously hydrolyzed in a reactor to ensure efficient conversion.

    Salt Formation and Purification: The hydrobromide salt is formed and purified using crystallization techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide ions are employed under basic conditions.

Major Products

    Oxidation: Formation of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-one.

    Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-7-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels in biological systems.

    Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine and serotonin, due to its structural resemblance to these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide is unique due to the presence of both a bromine atom and a hydroxyl group on the tetrahydroisoquinoline ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

2913278-69-8

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide

InChI

InChI=1S/C9H10BrNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H

InChI Key

IVIOXFYBNVPPGA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Br)O.Br

Origin of Product

United States

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